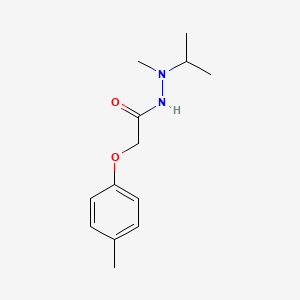
N'-isopropyl-N'-methyl-2-(4-methylphenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-isopropyl-N’-methyl-2-(4-methylphenoxy)acetohydrazide is a chemical compound with the molecular formula C13H20N2O2 and a molecular weight of 236.31 g/mol . It is known for its unique structure, which includes an isopropyl group, a methyl group, and a 4-methylphenoxy group attached to an acetohydrazide backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-isopropyl-N’-methyl-2-(4-methylphenoxy)acetohydrazide typically involves the reaction of 4-methylphenoxyacetic acid with isopropylmethylhydrazine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N’-isopropyl-N’-methyl-2-(4-methylphenoxy)acetohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-isopropyl-N’-methyl-2-(4-methylphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxides, hydrazine derivatives, and substituted phenoxy compounds .
Scientific Research Applications
N’-isopropyl-N’-methyl-2-(4-methylphenoxy)acetohydrazide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N’-isopropyl-N’-methyl-2-(4-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity . This interaction can lead to various biological responses, including inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-isopropyl-N’-methyl-2-(4-methylphenoxy)acetohydrazide include:
- N’-isopropyl-2-(2-methylphenoxy)acetohydrazide
- 2-(5-isopropyl-2-methylphenoxy)-N’-(4-methoxybenzylidene)acetohydrazide
Uniqueness
N’-isopropyl-N’-methyl-2-(4-methylphenoxy)acetohydrazide is unique due to its specific structural features, such as the presence of both isopropyl and methyl groups attached to the acetohydrazide backbone. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H20N2O2 |
|---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
N'-methyl-2-(4-methylphenoxy)-N'-propan-2-ylacetohydrazide |
InChI |
InChI=1S/C13H20N2O2/c1-10(2)15(4)14-13(16)9-17-12-7-5-11(3)6-8-12/h5-8,10H,9H2,1-4H3,(H,14,16) |
InChI Key |
KWKZCYUOXXQONV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NN(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(3,4-Diethoxyphenyl)-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13376432.png)
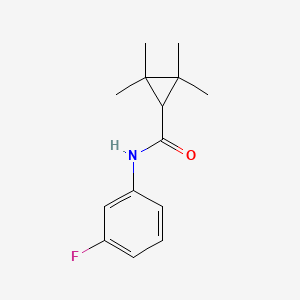
![(5E)-5-[(2,4-dichlorophenyl)methylidene]-2-phenyl-1H-imidazol-4-one](/img/structure/B13376439.png)
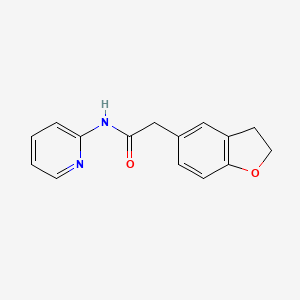
![2-{[4-cyclohexyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide](/img/structure/B13376443.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B13376457.png)
![1-Nitro-3-({[(1-phenylcyclopentyl)methyl]amino}carbonyl)benzene](/img/structure/B13376458.png)
![2-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]-N,N-dimethylacetamide](/img/structure/B13376462.png)
![5-[3-(allyloxy)phenyl]-4-(4-chlorobenzoyl)-3-hydroxy-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B13376465.png)
![2-[4-(2,5-Dimethylphenoxy)-2-quinazolinyl]phenol](/img/structure/B13376466.png)
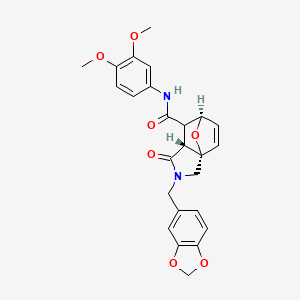
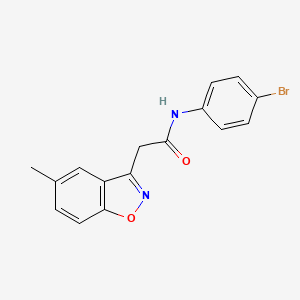

![N-{1-[(cyclohexylamino)carbonyl]-2-methylbutyl}-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B13376480.png)
